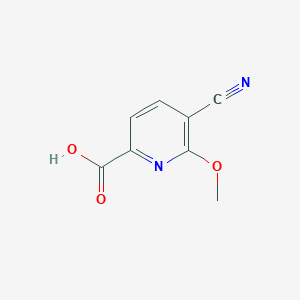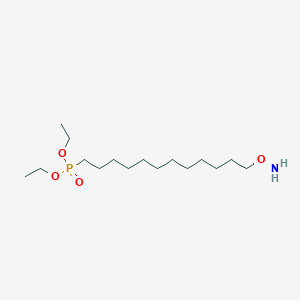
Diethyl-12-(o-hydroxylamine)dodecylphosphonate
Descripción general
Descripción
Diethyl-12-(o-hydroxylamine)dodecylphosphonate is an organophosphorus compound known for its unique reactivity with carbonyl functions such as aldehydes or ketones to form imine ligation . This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-12-(o-hydroxylamine)dodecylphosphonate typically involves the reaction of diethyl phosphonate with 12-bromododecane followed by the introduction of the hydroxylamine group. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-12-(o-hydroxylamine)dodecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: It reacts with carbonyl compounds to form imine ligation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The reaction with carbonyl compounds typically requires mild acidic or basic conditions to facilitate the formation of imine ligation products.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and imine ligation products, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl-12-(o-hydroxylamine)dodecylphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in organic synthesis to form imine ligation products.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity with biological molecules.
Mecanismo De Acción
The mechanism of action of diethyl-12-(o-hydroxylamine)dodecylphosphonate involves its reactivity with carbonyl functions to form imine ligation products. This reaction is facilitated by the nucleophilic attack of the hydroxylamine group on the carbonyl carbon, leading to the formation of a stable imine bond. The molecular targets and pathways involved in this reaction are primarily related to the carbonyl compounds it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Diethylhydroxylamine: An organic compound with the formula (C₂H₅)₂NOH, known for its use as an oxygen scavenger in water treatment and as a polymerization inhibitor.
O-Substituted Hydroxylamine Reagents: Compounds such as 2,4-dinitrophenylhydroxylamine (DPH) and hydroxylamine-O-sulfonic acid (HOSA) are used as electrophilic aminating agents and in various bond-formation reactions.
Uniqueness
Diethyl-12-(o-hydroxylamine)dodecylphosphonate is unique due to its specific reactivity with carbonyl functions to form imine ligation products, which is not commonly observed in other similar compounds. This unique reactivity makes it valuable in specialized applications in organic synthesis and biochemical research .
Propiedades
IUPAC Name |
O-(12-diethoxyphosphoryldodecyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO4P/c1-3-20-22(18,21-4-2)16-14-12-10-8-6-5-7-9-11-13-15-19-17/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCDPCHRSVSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCON)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262433 | |
| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-29-3 | |
| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


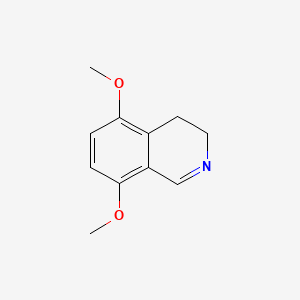
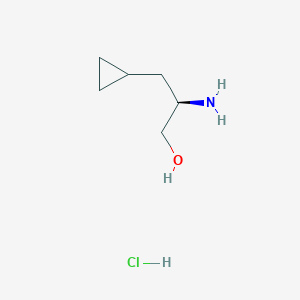
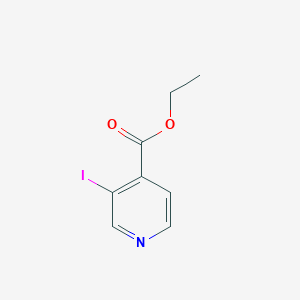
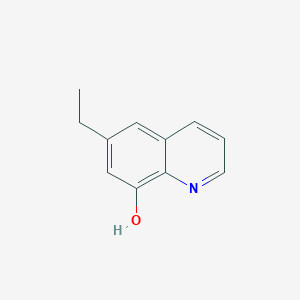

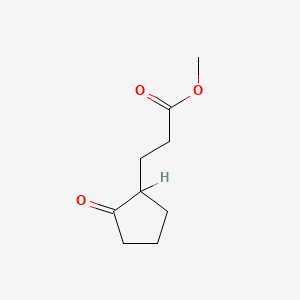
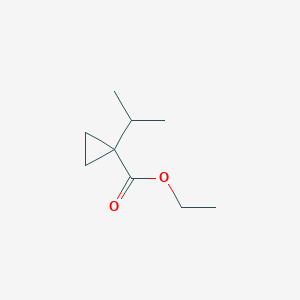
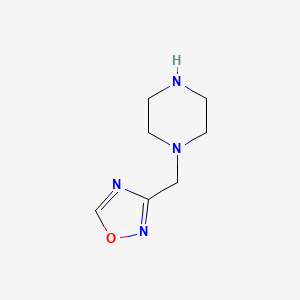

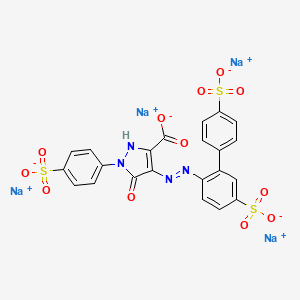

![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)
